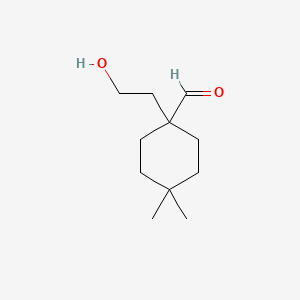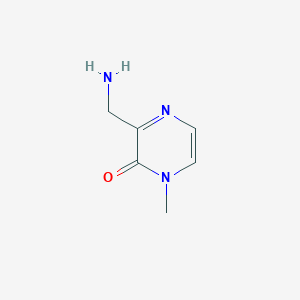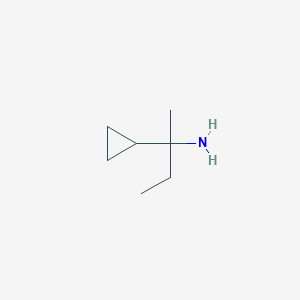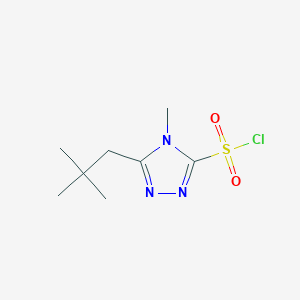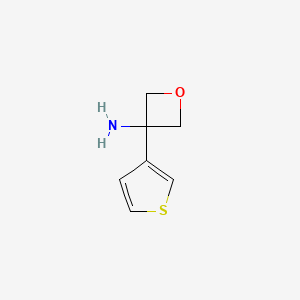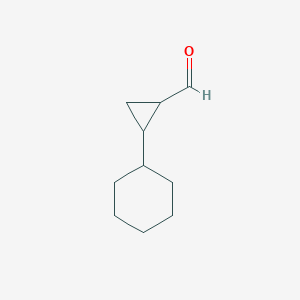
2-Cyclohexylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclohexyl group attached to a cyclopropane ring, which in turn is bonded to a carbaldehyde group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of cyclohexyl-substituted alkenes followed by formylation One common method is the reaction of cyclohexyl-substituted alkenes with diazomethane in the presence of a catalyst to form the cyclopropane ring
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens, organometallic reagents, and other nucleophiles.
Major Products:
Oxidation: 2-Cyclohexylcyclopropane-1-carboxylic acid.
Reduction: 2-Cyclohexylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cyclopropane rings.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclopropane-containing structures.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways: The compound can participate in metabolic pathways involving aldehyde dehydrogenases and other enzymes that process aldehydes and cyclopropane rings.
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carbaldehyde: Lacks the cyclohexyl group, making it less sterically hindered and more reactive.
Cyclohexylmethanol: Contains a cyclohexyl group but lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Uniqueness: 2-Cyclohexylcyclopropane-1-carbaldehyde is unique due to the combination of the cyclohexyl group, cyclopropane ring, and carbaldehyde group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance on chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2-cyclohexylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h7-10H,1-6H2 |
Clé InChI |
NMVQWJGYOHLDFK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


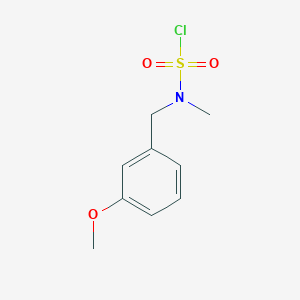

![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
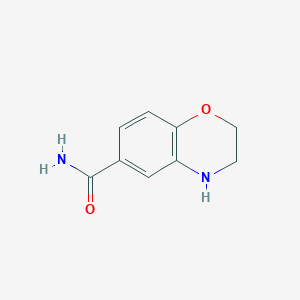
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)

![(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13239746.png)
![Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13239747.png)
